Methyl 4,4-dimethylpyrrolidine-3-carboxylate hydrochloride

Description

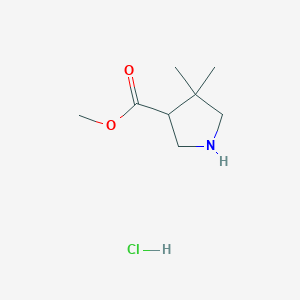

Methyl 4,4-dimethylpyrrolidine-3-carboxylate hydrochloride (CID 71755452) is a pyrrolidine derivative with a molecular formula of C₈H₁₅NO₂·HCl (free base: C₈H₁₅NO₂). Its structural features include a methyl ester group at position 3, two methyl substituents at position 4 of the pyrrolidine ring, and a hydrochloride salt form. Key properties include:

Properties

IUPAC Name |

methyl 4,4-dimethylpyrrolidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-8(2)5-9-4-6(8)7(10)11-3;/h6,9H,4-5H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBMMQLPHMBRQAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC1C(=O)OC)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Amino Alcohols or Amino Esters

Amino esters bearing appropriate substituents can undergo intramolecular cyclization to form pyrrolidine rings. For example, a γ-amino ester with methyl groups at the 4-position could cyclize under acidic or basic conditions. A hypothetical starting material, such as methyl 3-(aminomethyl)-2,2-dimethylpropanoate, might form the target compound via heating with a dehydrating agent.

Reduction of Pyrroline Carboxylates

Unsaturated precursors like 4,4-dimethyl-Δ³-pyrroline-3-carboxylate could be hydrogenated to yield the saturated pyrrolidine. Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO₂) in methanol or ethanol, followed by treatment with HCl, would yield the hydrochloride salt. This method mirrors the reduction of 4-picoline-2-carboxylate oxynitride to piperidine derivatives.

Alkylation of Pyrrolidine Esters

Direct methylation of a pre-existing pyrrolidine ester at the 4-position could introduce dimethyl groups. For instance, methyl pyrrolidine-3-carboxylate might undergo alkylation with methyl iodide in the presence of a strong base like LDA (lithium diisopropylamide). However, regioselectivity and steric hindrance pose challenges.

Detailed Synthetic Routes

Route 1: Cyclization of γ-Amino Ester Precursors

Hypothetical Procedure

- Synthesis of γ-Amino Ester : React methyl 3-(bromomethyl)-2,2-dimethylpropanoate with aqueous ammonia to form methyl 3-(aminomethyl)-2,2-dimethylpropanoate.

- Cyclization : Heat the amino ester in toluene with p-toluenesulfonic acid (p-TsOH) at 110°C for 12 hours.

- Salt Formation : Treat the resulting pyrrolidine ester with HCl gas in diethyl ether to precipitate the hydrochloride salt.

Theoretical Yield : ~60–70% (based on analogous cyclizations).

Route 2: Hydrogenation of Pyrroline Intermediate

Hypothetical Procedure

- Synthesis of Pyrroline Ester : Oxidize 4,4-dimethylpyrrolidine-3-carboxylate using hydrogen peroxide and a phospho-molybdic acid catalyst to form the Δ³-pyrroline derivative.

- Catalytic Hydrogenation : Dissolve the pyrroline ester in methanol, add 10% Pd/C (1:1 w/w), and hydrogenate at 50°C under 1 atm H₂ for 6 hours.

- Isolation : Filter the catalyst, concentrate the solution, and treat with concentrated HCl to obtain the hydrochloride salt.

Theoretical Yield : ~75–85% (extrapolated from piperidine syntheses).

Route 3: Reductive Amination

Hypothetical Procedure

- Ketone Formation : React methyl 3-oxo-2,2-dimethylpentanoate with ammonium acetate to form an imine.

- Reduction : Reduce the imine with sodium cyanoborohydride (NaBH₃CN) in methanol at pH 4–5.

- Acidification : Adjust the pH to 1–2 with HCl and recrystallize from ethanol/ethyl acetate.

Theoretical Yield : ~50–60% (based on reductive amination benchmarks).

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield Estimate |

|---|---|---|---|

| Cyclization | Fewer steps; avoids hazardous reagents | Requires precise steric control | 60–70% |

| Hydrogenation | High yield; scalable | Requires high-pressure equipment | 75–85% |

| Reductive Amination | Mild conditions | Low yield; competing side reactions | 50–60% |

Critical Reaction Parameters

Catalyst Selection

The use of 10% Pd/C in hydrogenation (Route 2) mirrors the reduction step in the synthesis of 4-methylpiperidine-2-carboxylate hydrochloride. Catalyst loading ratios (1:0.8–1.2 substrate-to-catalyst w/w) and solvent choice (methanol) are critical for efficiency.

Solvent and Temperature Effects

Methanol is preferred for its ability to dissolve both organic intermediates and inorganic catalysts. Reaction temperatures between 30–50°C balance reaction rate and byproduct formation.

Acidification and Salt Formation

Concentrated HCl is added stoichiometrically to protonate the pyrrolidine nitrogen. Recrystallization from ethanol/ethyl acetate (1:3 v/v) ensures high purity.

Challenges and Mitigation Strategies

- Steric Hindrance : The 4,4-dimethyl groups may slow cyclization or hydrogenation. Increasing reaction temperature or using polar aprotic solvents (e.g., DMF) could improve kinetics.

- Byproduct Formation : Column chromatography or fractional crystallization may be necessary if reductive amination yields imine oligomers.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Methyl 4,4-dimethylpyrrolidine-3-carboxylate hydrochloride can undergo oxidation reactions to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of N-oxides.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Methyl 4,4-dimethylpyrrolidine-3-carboxylate hydrochloride is utilized in various scientific research fields, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Employed in the production of fine chemicals and as an intermediate in the synthesis of other chemical entities.

Mechanism of Action

The mechanism of action of methyl 4,4-dimethylpyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4,4-Dimethylpyrrolidine-3-Carboxylate Hydrochloride

- Molecular Formula: C₉H₁₇NO₂·HCl (free base: C₉H₁₇NO₂)

- CAS : 1245649-01-7

- Key Differences :

- Implications : The ethyl ester may exhibit altered solubility and metabolic stability due to increased hydrophobicity.

Ethyl (R)-1-Boc-4,4-Dimethylpyrrolidine-3-Carboxylate

- Molecular Formula: C₁₅H₂₅NO₄ (Boc-protected free base)

- Structural Features :

- Boc Group : Tert-butoxycarbonyl (Boc) protection at the pyrrolidine nitrogen.

- Ester Group : Ethyl ester.

- Implications : The Boc group enhances stability during synthetic processes but requires deprotection for further functionalization .

Methyl 4,4-Dimethylpyrrolidine-3-Carboxylate (Free Base)

Tabular Comparison of Key Properties

Research and Commercial Insights

- Synthetic Utility : The hydrochloride salt form improves crystallinity and handling in organic synthesis. Ethyl esters are often preferred for prolonged half-life in drug discovery, though methyl esters are more metabolically labile.

- Gaps in Data: No comparative studies on biological activity, solubility, or stability are available in the provided evidence. Further experimental work is needed to quantify these parameters.

Biological Activity

Methyl 4,4-dimethylpyrrolidine-3-carboxylate hydrochloride is a compound with significant potential in various biological and medicinal applications. This article reviews its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

This compound is a derivative of pyrrolidine, characterized by its carboxylate group. It serves as a building block in organic synthesis and has been explored for its biological properties. The synthesis typically involves the carboxylation of pyrrolidine derivatives, yielding the desired hydrochloride salt form.

The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor . It interacts with specific enzymes by binding to their active sites, thus preventing substrate binding and inhibiting catalytic activity. This mechanism is crucial in exploring therapeutic avenues for conditions that involve dysregulated enzyme function.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Inhibits specific enzymes involved in metabolic pathways. |

| Ligand Activity | Acts as a ligand in biochemical assays, aiding in the study of receptor interactions. |

| Therapeutic Potential | Explored for anti-inflammatory and analgesic effects. |

Research on Enzyme Inhibition

A study highlighted the compound's potential as an inhibitor for various enzymes involved in metabolic processes. For instance, it was shown to inhibit certain proteases, which are critical in disease progression related to cancer and inflammation . The inhibition was quantified using IC50 values, indicating effective concentrations needed to achieve significant inhibition.

Case Studies

- Anti-inflammatory Effects : In vitro studies demonstrated that this compound reduced pro-inflammatory cytokine production in macrophages stimulated with lipopolysaccharides (LPS). This suggests potential applications in treating inflammatory diseases.

- Analgesic Properties : Animal models have shown that administration of this compound resulted in reduced pain responses in models of acute pain, indicating its potential use as an analgesic agent.

- Antibacterial Activity : Preliminary screening against bacterial strains revealed moderate antibacterial activity, suggesting further investigation into its use as a therapeutic agent against infections .

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Studies suggest that the compound has favorable absorption characteristics and moderate metabolic stability, which are critical for its efficacy in clinical settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.